molecular formula C8F14O5 B1610511 PERFLUOROPOLYETHER DIACYL FLUORIDE (N=2) 98 CAS No. 24689-56-3

PERFLUOROPOLYETHER DIACYL FLUORIDE (N=2) 98

Cat. No.: B1610511
CAS No.: 24689-56-3
M. Wt: 442.06 g/mol
InChI Key: NXKRSHBLGKAAMM-UHFFFAOYSA-N
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Description

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁹F NMR spectrum of this compound exhibits distinct signals:

  • Acyl fluoride termini : Resonances at -70 to -20 ppm , characteristic of -COF groups.
  • CF₂ groups in the backbone : Peaks between +80 to +140 ppm , consistent with -CF₂-O-CF₂- environments.
  • Terminal CF₃ groups : Signals near +40 ppm , if present.

Fourier-Transform Infrared (FTIR) Spectroscopy

Key absorption bands include:

  • C=O stretch : A strong peak at 1869 cm⁻¹ , higher than non-fluorinated acyl chlorides due to reduced resonance donation.
  • C-F stretches : Multiple bands between 1000–1300 cm⁻¹ , corresponding to C-F bonds in the PFPE backbone.
  • O-C-O asymmetric stretch : A medium-intensity band near 1250 cm⁻¹ .

Raman Spectroscopy

Raman spectra complement FTIR data, highlighting:

  • Skeletal C-C vibrations : Bands at 300–500 cm⁻¹ .
  • C-F symmetric stretches : Peaks near 735 cm⁻¹ .
Technique Key Peaks Assignment
¹⁹F NMR -70 to -20 ppm Acyl fluoride termini
FTIR 1869 cm⁻¹ C=O stretch
Raman 735 cm⁻¹ C-F symmetric stretch

This spectroscopic profile serves as a definitive fingerprint for quality control and structural validation.

Properties

IUPAC Name

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]ethoxy]acetyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F14O5/c9-1(23)3(11,12)25-5(15,16)7(19,20)27-8(21,22)6(17,18)26-4(13,14)2(10)24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKRSHBLGKAAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(OC(C(OC(C(OC(C(=O)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548881
Record name 2,2'-{Oxybis[(1,1,2,2-tetrafluoroethane-2,1-diyl)oxy]}bis(difluoroacetyl fluoride)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24689-56-3
Record name 2,2'-{Oxybis[(1,1,2,2-tetrafluoroethane-2,1-diyl)oxy]}bis(difluoroacetyl fluoride)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Functionalization of PFPAE Chains

Methodology :
Perfluoropolyalkylether (PFPAE) diacyl fluorides are synthesized by reacting PFPAE diacyl fluoride precursors with vinyl ethers or epoxides. A representative procedure involves:

  • Reactants : PFPAE diacyl fluoride (M = 4,450 g/mol), triethylamine (2.5 equiv.), DMAP (6 wt.%), and ethylene glycol vinyl ether (5 equiv.)
  • Conditions : Reaction in dry dichloromethane (DCM)/perfluorobenzene (PFB) at 0°C for 30 min, followed by 24 h at room temperature.
  • Yield : 18% for ethylene glycol vinyl ether functionalization.

Characterization :
1H-NMR (benzene-d):

  • δ = 6.66 (dd, -OCCHH 2, J = 14.4 Hz)
  • δ = 4.81 (d, -C(O)OCH2CH2-).

Fluorination of Hydrocarbon Esters (PERFECT Method)

Methodology :
The perfluorination of esterified compounds followed by thermolysis (PERFECT) avoids explosive vapor-phase reactions:

  • Reactants : Partially fluorinated esters (e.g., perfluoro(2-propoxypropionyl) fluoride)
  • Conditions : Liquid-phase fluorination with fluorine gas, followed by thermolysis to yield perfluorinated diacyl fluorides.
  • Advantages : Improved solubility and safety compared to direct fluorination.

Reaction with Perfluoroolefins

Methodology :
Perfluoropolyether diacyl fluorides react with perfluoroolefins (e.g., hexafluoropropene) in the presence of anhydrous fluoride sources:

  • Reactants : PFPAE diacyl fluoride, hexafluoropropene (HFP), potassium fluoride (KF), diglyme solvent.
  • Conditions : 75°C under autogenous pressure for 24 h.
  • Purification : Distillation to isolate diketone products (boiling range: 174–199°C).

Key Data :

  • Viscosity: 4.88 cSt at 0°C, 77.29 cSt at -50°C.
  • Purity: 96 mol% confirmed by NMR.

Decomposition of PFPE Polyperoxides

Methodology :
Perfluoropolyether (PFPE) polyperoxides, derived from tetrafluoroethylene photooxidation, are reduced to diacyl fluorides:

  • Reactants : PFPE polyperoxides, hydrogen gas, noble metal catalysts (Pt/Pd).
  • Conditions : Thermal or photochemical reduction.
  • Outcome : Random distribution of difluoromethyleneoxy and tetrafluoroethyleneoxy moieties.

Comparative Analysis of Methods

Method Yield Key Advantage Limitation
Vinyl Ether Functionalization 18% Precise functional group control Low yield
PERFECT Fluorination N/A Safety and scalability Requires specialized equipment
Perfluoroolefin Reaction High High purity and thermal stability Complex purification
Polyperoxide Decomposition N/A Tunable molecular weight Requires hazardous peroxides

NMR Spectral Data Summary

Proton Environment Chemical Shift (δ) Splitting
-OCCHH 2 6.66–6.65 dd (J = 14.4–14.1 Hz)
-C(O)OCH2CH2- 4.67–4.81 s or d
-OCH=CH2 4.35–4.40 d (J = 17.3 Hz)

Chemical Reactions Analysis

Types of Reactions

Perfluoropolyether diacyl fluoride (N=2) 98 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Perfluoropolyether diacyl fluoride (N=2) 98 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of perfluoropolyether diacyl fluoride (N=2) 98 involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to interact with various biological and chemical systems, often through hydrophobic interactions and hydrogen bonding. These interactions can influence the behavior of the compound in different environments, making it useful in a variety of applications .

Comparison with Similar Compounds

Research Findings and Environmental Considerations

  • Synthesis Efficiency : Chemical reduction (e.g., HI) achieves >90% conversion of P-PFPEs to DAF-PFPEs, outperforming thermal methods (40–60%) .
  • Environmental Impact : Long-chain PFPEs like DAF-PFPEs are under scrutiny for persistence, though short-chain alternatives are being developed .
  • Market Trends : The PFPE market is projected to exceed $1.1 billion by 2032, driven by aerospace and electronics sectors .

Biological Activity

Perfluoropolyether diacyl fluoride (N=2) 98 is a specialized compound within the class of perfluorinated compounds, characterized by its unique chemical structure and properties. This article delves into its biological activity, safety profile, and potential applications, drawing on diverse research findings and case studies.

Chemical Structure and Properties

This compound is a fluorinated polymer that exhibits significant stability and resistance to degradation. Its structure typically includes multiple perfluorinated ether linkages, which contribute to its unique physicochemical properties, such as low surface tension and high thermal stability. These characteristics make it suitable for various applications, including pharmaceuticals and industrial uses.

Biological Activity

Enzymatic Interactions:
Fluorinated compounds like perfluoropolyether diacyl fluoride can interact with biological systems in complex ways. Fluoride ions have been shown to act as inhibitors or activators of various enzymes, influencing metabolic pathways in living organisms. For example, fluoride can inhibit enolase and ATPase enzymes, affecting glucose transport in bacterial cells . This inhibition can lead to antibacterial effects, making fluorinated compounds valuable in medical applications.

Toxicity and Safety:
While fluoride has beneficial effects at low concentrations, it can be toxic at higher doses. Studies indicate that acute poisoning can result from doses as low as 5 mg/kg body weight, leading to hypocalcemia and other metabolic disturbances . The toxicity mechanism often involves the formation of insoluble calcium fluoride in the body, which disrupts calcium homeostasis.

Case Studies:

  • Transdermal Drug Delivery:
    Research has demonstrated that incorporating perfluoropolyether into topical formulations significantly enhances the transdermal absorption of active pharmaceutical ingredients. For instance, formulations containing 3% perfluoropolyether showed an increase in skin permeation of anti-inflammatory agents by up to 20 times compared to controls .
  • Antibacterial Effects:
    A study highlighted the antibacterial properties of fluorinated compounds against various pathogens. The presence of fluoride ions was linked to reduced bacterial growth due to enzyme inhibition . This property is particularly relevant in developing dental treatments aimed at preventing caries.

Research Findings

Study Findings Implications
Study 1 Increased transdermal absorption of nimesulide with PFPEPotential for enhanced drug delivery systems
Study 2 Fluoride ions inhibit key metabolic enzymesInsights into antibacterial mechanisms
Study 3 Toxicity observed at high fluoride concentrationsNeed for careful dosing in therapeutic applications

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing PERFLUOROPOLYETHER DIACYL FLUORIDE (N=2) 98, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves fluorination of polyether precursors via reaction with electrophiles (e.g., SOF₂) in the presence of metal fluorides (e.g., KF) as catalysts. Key parameters include reaction temperature (optimized at 50–80°C), solvent polarity (aprotic solvents like hexafluorobenzene), and stoichiometric control to avoid side reactions. Post-synthesis purification via fractional distillation under reduced pressure is critical to achieve 98% purity. Characterization requires ¹⁹F NMR to confirm fluorination efficiency and gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or byproducts .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • ¹⁹F NMR : To identify fluorinated moieties and assess fluorination completeness (δ -70 to -120 ppm for CF₂/CF₃ groups).
  • FT-IR : Confirm acyl fluoride bonds (C=O stretch at ~1850 cm⁻¹) and ether linkages (C-O-C at ~1150 cm⁻¹).
  • GC-MS : Detect low-molecular-weight impurities (e.g., unreacted precursors).
  • Elemental Analysis : Validate stoichiometric ratios of F, C, and O. Cross-validate results with NIST reference spectra for fluorinated compounds .

Q. What are the stability profiles of this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C to assess decomposition thresholds.
  • Hydrolytic Stability : Expose samples to controlled humidity (e.g., 40–80% RH) and monitor hydrolysis via pH changes or fluoride ion-selective electrodes.
  • Photostability : UV-Vis exposure (254–365 nm) to evaluate photolytic degradation. Compare degradation products with PFAS analogs (e.g., PFOA/PFOS) using LC-MS/MS .

Advanced Research Questions

Q. How do competing reaction pathways during synthesis impact the formation of undesired byproducts in this compound?

  • Methodological Answer : Employ kinetic and mechanistic studies:

  • In-situ FT-IR/Raman Spectroscopy : Track intermediate species (e.g., acyl fluoride intermediates).
  • Computational Modeling : Use density functional theory (DFT) to model transition states and identify dominant pathways (e.g., nucleophilic vs. electrophilic fluorination).
  • Isolation of Byproducts : Use preparative chromatography to isolate minor components and characterize via high-resolution MS. Compare with PFAS databases (e.g., EPA CompTox) to identify toxicologically relevant impurities .

Q. What analytical challenges arise when quantifying this compound in complex matrices (e.g., biological or environmental samples)?

  • Methodological Answer : Optimize extraction and detection protocols:

  • Sample Preparation : Use solid-phase extraction (SPE) with activated carbon or ion-exchange resins to isolate PFAS analogs.
  • Matrix Effects : Mitigate using isotope-labeled internal standards (e.g., ¹³C-PFAS).
  • Detection : LC-MS/MS with negative electrospray ionization (ESI) for high sensitivity (LOQ < 1 ppb). Cross-validate with PFAS-specific columns (e.g., C18 with perfluorinated packing) to resolve co-eluting compounds .

Q. How can researchers resolve contradictions in experimental data related to the compound’s reactivity or environmental persistence?

  • Methodological Answer : Apply multivariate analysis and cross-disciplinary validation:

  • Principal Component Analysis (PCA) : Identify trends in large datasets (e.g., degradation rates vs. pH/temperature).
  • Interlaboratory Comparisons : Share samples with standardized protocols to assess reproducibility.
  • Toxicological Cross-Referencing : Compare environmental half-lives with ATSDR/EPA toxicity profiles to prioritize high-risk degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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